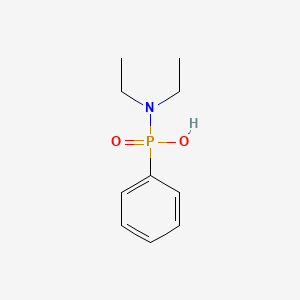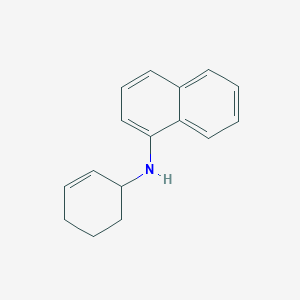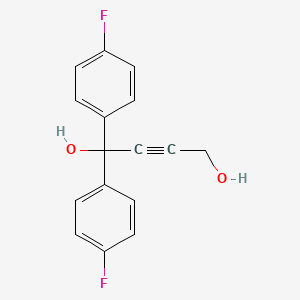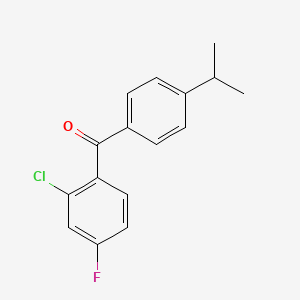
(2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a methanone group attached to two aromatic rings, one of which is substituted with chlorine and fluorine, while the other is substituted with an isopropyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-chloro-4-fluorobenzoyl chloride with 4-isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloro-4-fluoro-phenyl)-(4-methyl-phenyl)-methanone
- (2-Chloro-4-fluoro-phenyl)-(4-tert-butyl-phenyl)-methanone
- (2-Chloro-4-fluoro-phenyl)-(4-ethyl-phenyl)-methanone
Uniqueness
(2-Chloro-4-fluoro-phenyl)-(4-isopropyl-phenyl)-methanone is unique due to the specific combination of substituents on the aromatic rings. The presence of both chlorine and fluorine on one ring and an isopropyl group on the other ring imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1153767-89-5 |
|---|---|
Molekularformel |
C16H14ClFO |
Molekulargewicht |
276.73 g/mol |
IUPAC-Name |
(2-chloro-4-fluorophenyl)-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C16H14ClFO/c1-10(2)11-3-5-12(6-4-11)16(19)14-8-7-13(18)9-15(14)17/h3-10H,1-2H3 |
InChI-Schlüssel |
BUFNBOWBGUIMJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)

![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)
![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)

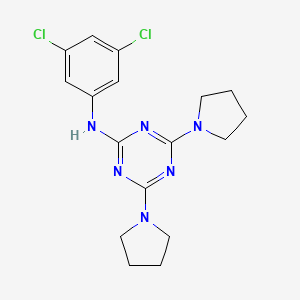
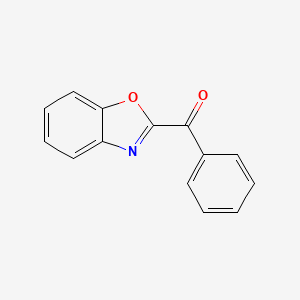
![7-[(E,6R)-6-hydroxy-7-methoxy-3,7-dimethyloct-2-enoxy]chromen-2-one](/img/structure/B14136602.png)
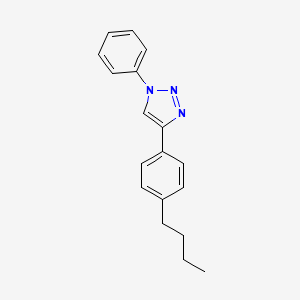
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
